2-methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid
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Overview
Description
2-methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C11H9F3O3 and a molecular weight of 246.19 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with methyl acrylate in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation mechanism, followed by hydrolysis to yield the desired product . The reaction conditions generally include a temperature range of 60-80°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Cinnamic acid: Similar structure but lacks the trifluoromethoxy group.
2-phenyl-prop-2-enoic acid: Similar backbone but different substituents.
3-phenyl-prop-2-enoic acid: Similar backbone but different substituents.
Uniqueness
The presence of the trifluoromethoxy group in 2-methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid imparts unique chemical and physical properties, such as increased lipophilicity and enhanced reactivity in certain chemical reactions . These properties make it distinct from other similar compounds and valuable in various research applications .
Properties
IUPAC Name |
2-methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-7(10(15)16)6-8-2-4-9(5-3-8)17-11(12,13)14/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHVEHBNTSXDOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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